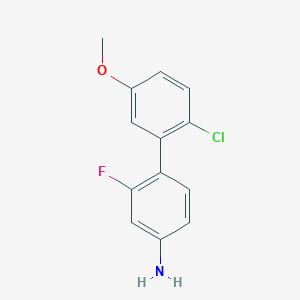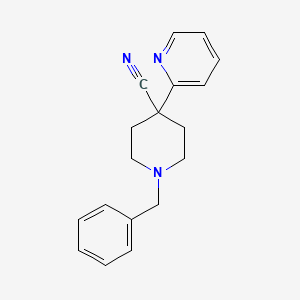
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile
Vue d'ensemble
Description
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with benzyl, cyano, and pyridyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-benzyl-4-piperidone with 2-cyanopyridine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyano or pyridyl groups, often using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted piperidines with various functional groups.
Applications De Recherche Scientifique
1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the compound’s ability to fit into the active site of the enzyme, forming stable complexes with key amino acid residues .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-4-(pyridin-2-yl)piperidine-4-carbonitrile.
4-Cyano-4-(2-pyridyl)piperidine: Lacks the benzyl group but shares similar structural features.
Uniqueness: this compound is unique due to its combination of benzyl, cyano, and pyridyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H19N3 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-benzyl-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H19N3/c19-15-18(17-8-4-5-11-20-17)9-12-21(13-10-18)14-16-6-2-1-3-7-16/h1-8,11H,9-10,12-14H2 |
Clé InChI |
JEKXTPOOOWSMGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
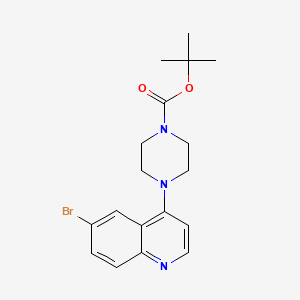

![7-(3-Chloropropyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8423167.png)
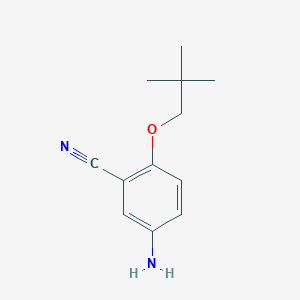
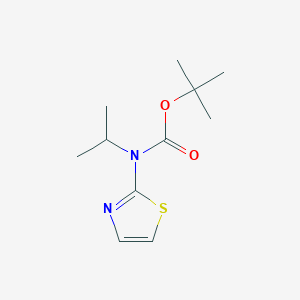

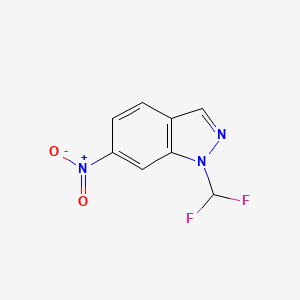
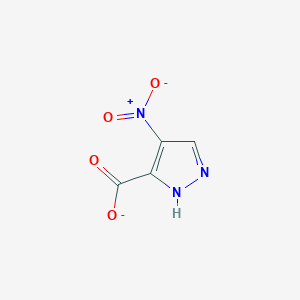

![2-[5-(1,1-Difluoro-ethyl)-furan-2-ylmethyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8423216.png)
![4-[6-(6-Methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methyl-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester](/img/structure/B8423222.png)
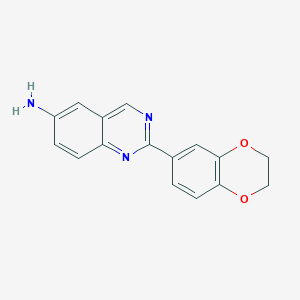
![N-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N'-phenylurea](/img/structure/B8423249.png)
